methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and amine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom.
Methyl 3-amino-2-thiophenecarboxylate: A related thiophene derivative with similar structural features.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Uniqueness
methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and amine functionalities, along with the thiophene ring, make it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[[2-(4-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-15-8-10-16(11-9-15)22-19(24)14-23(17-6-4-3-5-7-17)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALUWOTVASMNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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